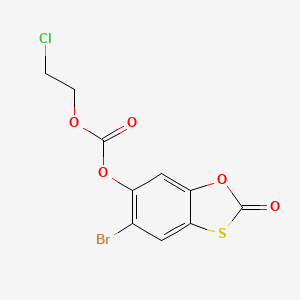
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 2-chloroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE: is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a bromine atom, a carbonyl group, and a chloroethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE typically involves multiple stepsThe reaction conditions often include the use of acid catalysts, amide reactions, and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom and the chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxathiol compounds.
Scientific Research Applications
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE
- 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBAMATE
- 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL SULFATE
Uniqueness
What sets 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel compounds and in various research applications .
Properties
Molecular Formula |
C10H6BrClO5S |
|---|---|
Molecular Weight |
353.57 g/mol |
IUPAC Name |
(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) 2-chloroethyl carbonate |
InChI |
InChI=1S/C10H6BrClO5S/c11-5-3-8-7(17-10(14)18-8)4-6(5)16-9(13)15-2-1-12/h3-4H,1-2H2 |
InChI Key |
DOQAFYDHHIOMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1OC(=O)OCCCl)Br)SC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















